molecular formula C19H19ClN6O2 B2531629 7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1019100-20-9

7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2531629
CAS No.: 1019100-20-9
M. Wt: 398.85
InChI Key: BWNWCJLZINMHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative of significant interest in oncological and kinase research. This compound is part of a class of molecules that have demonstrated potent anti-proliferative activities against various cancer cell lines . The structural motif of an 8-(3,5-dimethyl-1H-pyrazol-1-yl) group on a purine-dione core has been identified as a critical pharmacophore for activity against a majority of cancer cell lines, making this compound a valuable scaffold for investigating new anticancer agents . Primary Research Applications and Value: The core research value of this compound lies in its potential as a multi-kinase inhibitor. Designed studies on highly similar 7,8-disubstituted purine-2,6-dione derivatives have shown that these compounds can effectively inhibit key oncogenic kinases such as PI3Kα and B-RafV600E . Consequently, this compound is a promising candidate for researchers exploring targeted cancer therapies, particularly for investigating signaling pathways that drive tumor growth and survival. Its potential applications extend to use as a chemical probe for studying kinase function in cellular models. Potential Mechanism of Action: The proposed mechanism of action for this class of compounds involves the inhibition of specific molecular targets within cancer cells. Research indicates that disubstituted purine-dione derivatives can function as multi-kinase inhibitors, simultaneously targeting proteins like PI3K, B-Raf, EGFR, and VEGFR-2 . By inhibiting these kinases, the compound can disrupt crucial downstream signaling pathways, such as the MAPK and PI3K/Akt/mTOR pathways, which are fundamental to cellular processes like proliferation, apoptosis, and angiogenesis. This multi-targeted approach is especially relevant for overcoming drug resistance in cancer treatment . Structural Features: The molecular structure integrates several key features: a purine-2,6-dione (xanthine) core, a 2-chlorobenzyl group at the N-7 position, and a 3,5-dimethylpyrazole ring at the C-8 position. This specific disubstitution pattern at the 7 and 8 positions is a recognized strategy in medicinal chemistry to enhance binding affinity and selectivity toward kinase targets . The presence of the chlorobenzyl group is a common feature in compounds developed as KRAS inhibitors, highlighting its relevance in cutting-edge cancer drug discovery . Disclaimer: This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for human or veterinary diagnostic or therapeutic use, nor for consumption of any kind. The buyer assumes all responsibility for ensuring safe handling and for confirming the product's identity and purity upon receipt.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-13-7-5-6-8-14(13)20/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNWCJLZINMHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule belonging to the purine derivative class. Its unique structural features, including a chlorobenzyl group and a pyrazole moiety, position it as a candidate for various biological activities, particularly in medicinal chemistry. This article explores its biological activity through detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN6O2, with a molecular weight of approximately 398.8 g/mol. The compound's structure can be represented as follows:

7 2 chlorobenzyl 8 3 5 dimethyl 1H pyrazol 1 yl 1 3 dimethyl 1H purine 2 6 3H 7H dione\text{7 2 chlorobenzyl 8 3 5 dimethyl 1H pyrazol 1 yl 1 3 dimethyl 1H purine 2 6 3H 7H dione}

Structural Features

  • Purine Core : This core is essential for its biological activity.
  • Chlorobenzyl Group : Enhances lipophilicity and potential receptor interactions.
  • Pyrazole Moiety : Associated with various pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been identified as a potential inhibitor of enzymes involved in cancer pathways, particularly targeting the Kras oncogene.

Case Studies

  • Kras Inhibition : In vitro studies demonstrated that the compound effectively inhibits Kras-mediated signaling pathways, showing promise as a therapeutic agent against specific cancer types .
  • Cytotoxicity Assays : The compound was tested against various cancer cell lines (e.g., MCF7, NCI-H460). The results indicated IC50 values suggesting potent cytotoxic effects:
    • MCF7: IC50 = 0.46 µM
    • NCI-H460: IC50 = 0.39 µM .

Antiviral Activity

The compound also shows potential antiviral properties. Studies have explored its efficacy against viral infections by assessing its ability to inhibit viral replication in cell cultures.

Research Findings

  • In a recent study, derivatives of pyrazole compounds were synthesized and tested for antiviral activity. The results indicated that modifications in the structure significantly influenced their efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (µM)Reference
AnticancerMCF70.46
NCI-H4600.39
AntiviralViral ReplicationTBD
Anti-inflammatoryCytokine InhibitionTBD

Table 2: Synthesis Pathways

StepReaction TypeConditions
Formation of Purine CoreAlkylationBasic conditions
Introduction of Chlorobenzyl GroupNucleophilic substitutionPresence of chlorobenzyl halide
Attachment of Pyrazolyl GroupCondensation reactionReaction with pyrazole precursor

Scientific Research Applications

The compound's biological activity can be attributed to its ability to interact with various biological targets. Research has shown that it acts as an inhibitor of specific enzymes involved in cancer pathways, particularly as a Kras inhibitor. The following table summarizes the biological activities associated with this compound and similar derivatives:

Compound Structural Features Biological Activity
7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dioneChlorobenzyl and pyrazole moietiesAnticancer activity
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dioneSimilar pyrazole and purine structureAntiviral and anticancer properties
8-(methylamino)-7-(phenethyl)-purine derivativesVarying aryl substitutionsDiverse biological activities including enzyme inhibition

Medicinal Chemistry Applications

The unique structure of this compound enhances its potential as a therapeutic agent. It has been studied for various applications:

Anticancer Applications
Research indicates that this compound can inhibit the proliferation of cancer cells by targeting key metabolic pathways. For instance:

  • In vitro studies have demonstrated its efficacy against various cancer cell lines including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) .
  • The compound's mechanism of action involves the inhibition of enzymes critical for tumor growth and survival .

Antiviral Properties
The compound also shows promise in antiviral applications. Its structural components allow it to interfere with viral replication processes. Preliminary studies suggest that derivatives of this compound may exhibit significant activity against viral pathogens .

Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways. Research has shown that compounds with similar structures can effectively reduce inflammation markers in cellular models .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of the compound on human cancer cell lines (MCF7 and A549), results indicated a dose-dependent inhibition of cell proliferation. The most active derivatives were identified through MTT assays .

Case Study 2: Antiviral Screening
A series of derivatives based on this compound were screened for antiviral activity against influenza virus strains. Results showed promising antiviral effects with IC50 values indicating significant inhibitory potential .

Case Study 3: Safety Profile Assessment
Toxicity assays performed on non-cancerous cell lines revealed that the compound exhibited minimal cytotoxicity at therapeutic concentrations. This suggests a favorable safety profile for further development in clinical settings .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

  • Halogenation : The 2-chloro-6-fluorobenzyl group in and increases molecular weight and polarity compared to the target compound’s 2-chlorobenzyl. Fluorine’s electronegativity may enhance metabolic stability and binding affinity in biological systems .
  • Alkyl vs. Conversely, the 1-benzyl substitution in adds aromatic bulk, which could influence crystallinity and intermolecular interactions .
  • N-Alkylation : The 1-ethyl group in increases steric hindrance at N1 compared to the target’s 1-methyl, possibly altering conformational flexibility and pharmacokinetic profiles .

Hydrogen Bonding and Crystallinity

The 3,5-dimethylpyrazol-1-yl group common to all compounds provides hydrogen-bond acceptors (N atoms) and donors (C–H groups), facilitating crystal packing via intermolecular interactions. Evidence highlights the role of hydrogen-bonding patterns in determining solubility and stability, suggesting that substituents like methoxyethyl () or methylallyl () may disrupt these networks, leading to amorphous forms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.